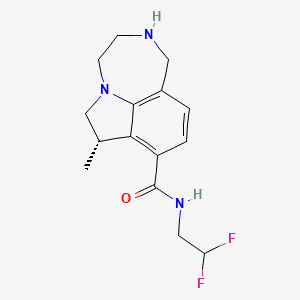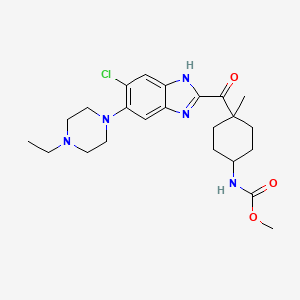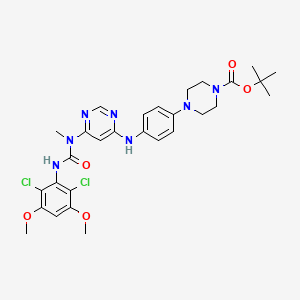
Infigratinib-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Infigratinib-Boc, also known as BGJ398, is a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer, and other FGFR-driven conditions. This compound works by inhibiting the FGFR pathway, which is often aberrated in various cancers, thereby suppressing tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Infigratinib-Boc involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions: Infigratinib-Boc undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Applications De Recherche Scientifique
Infigratinib-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study FGFR inhibition and its effects on cellular pathways.
Biology: Employed in research to understand the role of FGFRs in cell proliferation, differentiation, and angiogenesis.
Medicine: Investigated for its potential in treating various cancers, including cholangiocarcinoma, urothelial carcinoma, and other FGFR-driven tumors.
Industry: Utilized in the development of targeted cancer therapies and precision oncology
Mécanisme D'action
Infigratinib-Boc exerts its effects by selectively binding to and inhibiting FGFR1, FGFR2, and FGFR3. This inhibition blocks the FGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers. By targeting these receptors, this compound effectively reduces tumor growth and progression .
Comparaison Avec Des Composés Similaires
Pemigatinib: Another FGFR inhibitor used in the treatment of cholangiocarcinoma.
Derazantinib: A selective FGFR inhibitor with applications in various cancers.
Futibatinib: Known for its ability to inhibit FGFR1-4 and used in clinical trials for cancer treatment.
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR alterations
Uniqueness: Infigratinib-Boc is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by these receptors. Its ability to inhibit multiple FGFR subtypes with high affinity sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C29H35Cl2N7O5 |
|---|---|
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34) |
Clé InChI |
BOVHQINAYHONJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


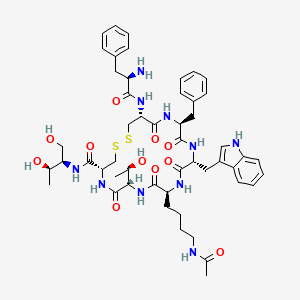
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
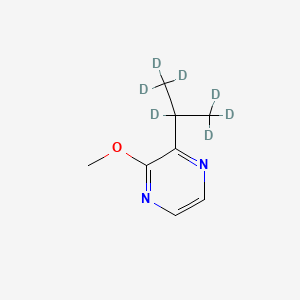
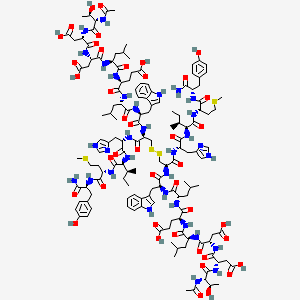
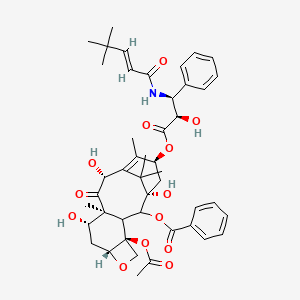
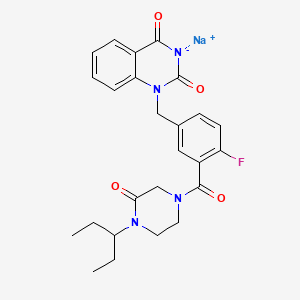
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)


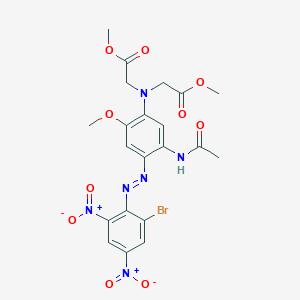
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
